TFTFE is a valuable component in scientific research on various battery technologies due to its unique properties:
These properties make TFTFE a promising candidate for:
Beyond batteries, TFTFE is being explored in other scientific research areas:
1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether is a fluorinated organic compound with the molecular formula and a molecular weight of approximately 200.056 g/mol. It is recognized by its CAS number 406-78-0 and is characterized as a colorless to nearly colorless liquid at room temperature. This compound has notable properties including a boiling point of 56°C and a specific gravity of 1.49 . Its structure features multiple fluorine atoms, contributing to its unique chemical behavior and applications.
1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether does not have a known biological mechanism of action. Its primary function lies in its physical properties, making it a useful solvent, cleaning agent, or desiccant in various scientific applications.
While considered relatively safe, some potential hazards are associated with 1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether:
Research on the biological activity of 1,1,2,2-tetrafluoroethyl 2,2,2-trifluoroethyl ether is limited but indicates potential toxicity. It is classified as an irritant to skin and eyes, necessitating careful handling . The compound's environmental impact is also a concern due to its fluorinated nature, which can lead to bioaccumulation.
Synthesis of 1,1,2,2-tetrafluoroethyl 2,2,2-trifluoroethyl ether typically involves:
These methods require careful control of reaction conditions to ensure high purity and yield.
This compound finds utility in several areas:
Interaction studies involving 1,1,2,2-tetrafluoroethyl 2,2,2-trifluoroethyl ether focus on its reactivity with various nucleophiles and electrophiles. The presence of multiple fluorine atoms enhances its reactivity profile compared to non-fluorinated ethers. Studies have shown that it can engage in reactions typical for ethers while exhibiting unique behaviors due to the electronegative fluorine atoms .
Several compounds share structural similarities with 1,1,2,2-tetrafluoroethyl 2,2,2-trifluoroethyl ether. Below is a comparison highlighting their uniqueness:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1,1-Difluoroethyl ether | C₂H₄F₂O | Contains fewer fluorine atoms; less reactive |
| Trifluoroethyl methyl ether | C₄H₃F₃O | Methyl group instead of tetrafluoroethyl; different reactivity |
| Perfluoropropyl ether | C₃F₇O | Fully fluorinated; higher stability but different solubility properties |
The uniqueness of 1,1,2,2-tetrafluoroethyl 2,2,2-trifluoroethyl ether lies in its combination of multiple fluorinated groups which enhance its solvent capabilities while also posing challenges regarding toxicity and environmental impact .
The chemical compound 1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether possesses the molecular formula C₄H₃F₇O and exhibits a molecular weight of 200.05 grams per mole [1] [3]. This fluorinated ether compound contains seven fluorine atoms distributed across a four-carbon backbone with a central ether linkage, representing a high degree of fluorination at 66.5% fluorine content by mass [1]. The compound is assigned Chemical Abstracts Service registry number 406-78-0 and bears the International Union of Pure and Applied Chemistry name 1,1,2,2-tetrafluoro-1-(2,2,2-trifluoroethoxy)ethane [3] [11].
The exact molecular weight calculation reveals 200.007212 atomic mass units when considering isotopic masses, with the monoisotopic mass providing precise analytical identification capabilities [21] [27]. The molecular density of 1.4874 grams per cubic centimeter indicates a compact molecular arrangement typical of heavily fluorinated organic compounds [1]. Commercial suppliers report consistent molecular weight values across different purification grades, with battery-grade material maintaining molecular weights within 200.05 to 200.06 grams per mole [11] [28].
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₄H₃F₇O | [1] [3] |
| Molecular Weight (g/mol) | 200.05 | [1] [3] [11] |
| Exact Mass (u) | 200.007212 | [21] [27] |
| Density (g/cm³) | 1.4874 | [1] |
| Chemical Abstracts Service Number | 406-78-0 | [1] [3] [11] |
The structural configuration of 1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether features two distinct fluoroethyl segments connected through a central ether oxygen atom [3] [21]. The tetrafluoroethyl moiety contains four fluorine atoms arranged in a 1,1,2,2-pattern, while the trifluoroethyl segment bears three fluorine atoms in a 2,2,2-configuration [1] [3]. The Simplified Molecular Input Line Entry System representation C(C(F)(F)F)OC(C(F)F)(F)F accurately describes the connectivity pattern and atomic arrangement [3] [30].
Conformational analysis indicates that the molecule exists in multiple rotational conformers around the carbon-oxygen bonds, with the most stable conformations minimizing steric interactions between fluorine atoms [26]. The carbon-oxygen-carbon bond angle typically ranges from 112 to 115 degrees, consistent with tetrahedral geometry around the ether oxygen [26]. Fluorine substitution patterns create asymmetric charge distributions that influence molecular dipole moments and intermolecular interactions [9] [17].
The stereochemical arrangement lacks chiral centers, eliminating optical isomerism possibilities [21]. However, rotational barriers around carbon-carbon and carbon-oxygen bonds create conformational isomers with distinct energy profiles [26]. Computational studies suggest that gauche conformations are energetically favored due to favorable fluorine-fluorine interactions and reduced dipole-dipole repulsions [26] [31].
Infrared spectroscopic analysis of 1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether reveals characteristic absorption bands that confirm the presence of fluorinated functional groups and ether linkages [4] [9]. The carbon-fluorine stretching vibrations appear as intense absorptions in the 1100 to 1350 wavenumber region, with asymmetric carbon-fluorine stretches typically occurring at higher frequencies than symmetric modes [9] [16].
Fourier-transform infrared spectroscopy demonstrates that carbonyl absorption patterns differ significantly from non-fluorinated ethers due to the electron-withdrawing effects of fluorine substituents [4]. The ether carbon-oxygen stretching vibration manifests in the 1000 to 1100 wavenumber range with medium intensity, serving as a diagnostic feature for structural identification [9] [16]. Carbon-hydrogen stretching vibrations appear with reduced intensity compared to non-fluorinated analogs, typically observed between 2850 and 3050 wavenumbers [9].
| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity | Assignment |
|---|---|---|---|
| Carbon-fluorine stretching (asymmetric) | 1200-1350 | Very Strong | Characteristic fluorinated bands |
| Carbon-fluorine stretching (symmetric) | 1100-1200 | Strong | Multiple coupling patterns |
| Carbon-oxygen stretching | 1000-1100 | Medium | Ether linkage identification |
| Carbon-hydrogen stretching | 2850-3050 | Weak to Medium | Reduced by fluorination |
The fingerprint region below 1000 wavenumbers contains complex vibrational patterns involving carbon-fluorine bending modes and skeletal vibrations that provide unique molecular identification capabilities [9] [16]. These spectral features enable differentiation from structurally similar fluorinated compounds and confirm molecular purity in analytical applications [4] [9].
Nuclear magnetic resonance spectroscopy provides detailed structural information through distinct chemical shift patterns for fluorine-19, proton, and carbon-13 nuclei [10] [12]. Fluorine-19 nuclear magnetic resonance spectroscopy reveals multiple signals corresponding to chemically distinct fluorine environments within the molecular structure [10]. The trifluoromethyl groups typically exhibit chemical shifts between -58 and -60 parts per million, appearing as singlets or triplets depending on coupling patterns [10].
Difluoromethyl and tetrafluoroethyl fluorine atoms display chemical shifts in the -80 to -90 parts per million region, with multiplicity patterns reflecting scalar coupling to adjacent hydrogen and fluorine nuclei [10] [12]. Proton nuclear magnetic resonance analysis shows characteristic signals for the remaining hydrogen atoms attached to fluorinated carbon centers, typically appearing between 5.0 and 6.5 parts per million as complex multiplets [10] [12].
Carbon-13 nuclear magnetic resonance spectroscopy reveals distinct signals for fluorinated carbon atoms in the 110 to 130 parts per million range, while ether carbon signals appear at 60 to 80 parts per million [12]. The multiplicity patterns in carbon spectra reflect carbon-fluorine coupling, providing detailed structural confirmation and enabling identification of regioisomers [10] [12].
| Nuclear Magnetic Resonance Type | Chemical Shift Range (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| Fluorine-19 | -58 to -60 | Singlet/Triplet | Trifluoromethyl groups |
| Fluorine-19 | -80 to -90 | Doublet/Triplet | Difluoromethyl groups |
| Proton | 5.0 to 6.5 | Complex multiplets | Fluorinated methine protons |
| Carbon-13 | 110-130 | Complex | Fluorinated carbons |
Mass spectrometric analysis provides molecular ion identification and characteristic fragmentation patterns that serve as fingerprints for structural elucidation [21]. The molecular ion peak appears at mass-to-charge ratio 200, corresponding to the intact molecular structure [21]. Electron impact ionization produces characteristic fragment ions through preferential cleavage of carbon-fluorine and carbon-oxygen bonds [21].
Major fragmentation pathways include loss of trifluoromethyl groups yielding fragments at mass-to-charge ratio 131, and loss of difluoromethyl groups producing ions at mass-to-charge ratio 150 [21]. The base peak typically corresponds to the trifluoromethyl cation at mass-to-charge ratio 69, reflecting the stability of this fluorinated fragment [21]. Additional significant fragments include tetrafluoroethyl species at mass-to-charge ratio 119 and various smaller fluorinated cations [21].
| Fragment Mass-to-Charge Ratio | Fragment Ion | Relative Intensity | Fragmentation Process |
|---|---|---|---|
| 200 | [M]⁺ | Medium | Molecular ion |
| 150 | [M-CF₂H]⁺ | High | Loss of difluoromethyl |
| 131 | [M-CF₃]⁺ | High | Loss of trifluoromethyl |
| 119 | [CF₂CF₂H]⁺ | Medium | Tetrafluoroethyl fragment |
| 69 | [CF₃]⁺ | Very High | Trifluoromethyl cation |
Density functional theory calculations provide detailed insights into the electronic structure and molecular properties of 1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether [34] [35]. Computational studies employing various basis sets and functionals reveal highest occupied molecular orbital energies ranging from -8.76 to -9.31 electron volts, indicating strong electron-withdrawing effects of fluorine substituents [34] [35]. The lowest unoccupied molecular orbital energies typically span 2.5 to 3.2 electron volts, resulting in substantial energy gaps characteristic of stable fluorinated compounds [34] [35].
1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether exhibits distinctive phase transition characteristics that reflect its highly fluorinated molecular structure. The boiling point of this compound ranges from 50°C to 56.7°C at standard atmospheric pressure (760 mmHg), with most reliable sources reporting values between 56°C and 56.7°C [1] [2] [3] [4]. This relatively low boiling point compared to many conventional organic ethers is attributed to the electron-withdrawing effects of fluorine atoms, which reduce intermolecular attractive forces despite the compound's relatively high molecular weight of 200.05 grams per mole.
The melting point demonstrates the compound's excellent low-temperature performance characteristics, with reported values ranging from -91°C to -94°C [1] [2] [5]. The low melting point is particularly significant for applications requiring operation at sub-ambient temperatures, such as specialized solvent systems and battery electrolytes where performance at extreme conditions is critical [6] [7]. This wide liquid range of approximately 150°C provides exceptional operational flexibility across diverse temperature conditions.
The phase transition behavior is influenced by the molecular structure, particularly the arrangement of seven fluorine atoms distributed across the four-carbon backbone with a central ether linkage . The asymmetric distribution of fluorination, with the tetrafluoroethyl segment containing four fluorine atoms in a 1,1,2,2-pattern and the trifluoroethyl segment bearing three fluorine atoms in a 2,2,2-configuration, creates unique intermolecular interaction patterns that contribute to the observed phase transition temperatures.
The vapor pressure characteristics of 1,1,2,2-tetrafluoroethyl 2,2,2-trifluoroethyl ether demonstrate significant volatility at ambient conditions. At 25°C, the vapor pressure reaches 237 mmHg (31.6 kPa) [4] [9] [10], indicating substantial evaporation potential under normal atmospheric conditions. This high vapor pressure is consistent with the compound's application as a cleaning solvent and specialty fluid where rapid evaporation is desirable.
Temperature-dependent vapor pressure relationships follow typical Clausius-Clapeyron behavior, with exponential increases corresponding to temperature elevation. The compound's vapor pressure dynamics are particularly relevant for industrial applications where controlled evaporation rates are essential, such as precision cleaning operations and heat transfer applications [11] [10]. The relatively high vapor pressure also necessitates appropriate handling and storage protocols to minimize atmospheric emissions.
The Wagner equation with four parameters has been identified as particularly effective for correlating vapor pressures across wide temperature ranges for fluorinated ethers of this type [12]. Experimental measurements indicate that the vapor pressure behavior can be accurately predicted using group contribution methods, facilitating process design calculations for systems incorporating this compound.
The latent heat of vaporization for 1,1,2,2-tetrafluoroethyl 2,2,2-trifluoroethyl ether ranges from 163 to 187 kJ/kg, depending on the measurement temperature and methodology employed [11] [13] [9]. Most sources report values around 163 kJ/kg at approximately 39°C, which represents a moderate energy requirement for phase transition compared to conventional organic solvents.
This relatively low latent heat of vaporization is advantageous for applications requiring rapid thermal cycling or efficient heat transfer operations. The energy requirement for vaporization is significantly lower than that of water (2260 kJ/kg) or many traditional organic solvents, making it suitable for energy-efficient industrial processes [11]. The moderate enthalpy of vaporization also contributes to the compound's effectiveness as a heat transfer medium in specialized cooling applications.
The specific heat capacity of the liquid phase is reported as 1.26 kJ/(kg·K) [14], which combined with the latent heat of vaporization, determines the overall thermal energy requirements for heating and phase change processes. These thermodynamic properties make the compound particularly suitable for applications where controlled thermal management is critical.
Critical properties of 1,1,2,2-tetrafluoroethyl 2,2,2-trifluoroethyl ether have been measured using static-type apparatus methodology, providing high-precision data essential for process design and thermodynamic modeling [15] [16]. The critical temperature, pressure, and density represent fundamental thermodynamic limits that define the compound's behavior under extreme conditions.
Research indicates that fluorinated ethers generally exhibit critical properties that can be accurately estimated using group contribution methods, particularly the Lydersen approach, which has proven effective for predicting critical properties of fluorinated ether compounds [15] [12]. The critical point parameters are essential for understanding supercritical behavior and for applications involving high-pressure operations.
The measurement uncertainties for critical properties are typically ±30 mK in temperature, ±2 kPa in pressure, and ±0.2% in density when using advanced static-type apparatus [15]. These precise measurements enable accurate thermodynamic modeling and process optimization for industrial applications involving this compound.
The dynamic viscosity of 1,1,2,2-tetrafluoroethyl 2,2,2-trifluoroethyl ether at 25°C ranges from 0.44 to 0.68 centistokes (cSt), demonstrating relatively low viscosity characteristics typical of fluorinated compounds [11] [9]. This low viscosity contributes significantly to the compound's effectiveness as a cleaning solvent and heat transfer medium, facilitating rapid penetration into tight spaces and efficient fluid circulation.
Temperature dependence of viscosity follows Arrhenius-type behavior, with viscosity decreasing exponentially as temperature increases. The low viscosity is particularly advantageous for low-temperature applications, where many conventional solvents become too viscous for effective operation [6] [7]. This property is especially valuable in battery electrolyte applications where ionic mobility is critical for performance.
The kinematic viscosity measurements indicate excellent flow characteristics that support the compound's use in precision cleaning applications where thorough wetting and drainage are essential [11]. The combination of low viscosity and high density (1.47-1.49 g/cm³) results in favorable momentum transfer properties for industrial fluid applications.
Diffusion behavior of 1,1,2,2-tetrafluoroethyl 2,2,2-trifluoroethyl ether in various media demonstrates characteristics typical of fluorinated compounds with moderate molecular size. The molecular structure, featuring seven fluorine atoms distributed across a four-carbon backbone, influences diffusion rates through both steric and electronic effects [17].
In polymer systems, diffusion coefficients show exponential dependence on temperature according to Arrhenius relationships, with activation energies varying depending on the matrix material [17]. The compound's diffusion behavior is particularly relevant for applications involving polymer compatibility and permeation, such as gasket and seal applications in chemical processing equipment.
Transport modeling using solution-diffusion mechanisms has proven effective for predicting diffusion behavior in fluorinated systems [17]. The relatively small molecular size (molecular weight 200.05 g/mol) combined with the compact fluorinated structure contributes to enhanced diffusion rates compared to larger fluorinated molecules.
Surface tension measurements for 1,1,2,2-tetrafluoroethyl 2,2,2-trifluoroethyl ether range from 15.45 to 16.4 mN/m at 298.15K (25°C) [1] [11]. This low surface tension is characteristic of fluorinated compounds and contributes significantly to their effectiveness as specialty solvents and cleaning agents.
The low surface tension enables excellent wetting properties on a wide variety of substrates, facilitating penetration into small crevices and complete surface coverage during cleaning operations [11] [10]. This property is particularly valuable for electronics cleaning applications where thorough removal of contaminants from complex geometries is essential.
Surface tension behavior is directly related to the compound's molecular structure, with the fluorinated segments reducing intermolecular attractive forces at interfaces [1]. The relative evaporation rate compared to diethyl ether is reported as 67, indicating rapid evaporation that complements the low surface tension for efficient cleaning applications [11] [10].
The dielectric constant of 1,1,2,2-tetrafluoroethyl 2,2,2-trifluoroethyl ether varies significantly depending on measurement conditions and frequency, with reported values ranging from 6.2 to 9.26 [18] [19]. Lower values around 6.2-6.7 are typically observed at higher frequencies (1 MHz), while higher values near 9.26 may represent low-frequency or static measurements.
The dielectric properties are strongly influenced by the compound's molecular structure, particularly the asymmetric distribution of fluorine atoms creating permanent dipole moments [18]. The fluorinated ether structure results in intermediate dielectric behavior between highly polar conventional ethers and non-polar fluorocarbons.
Temperature and frequency dependence of dielectric properties affect the compound's suitability for various electrical applications. The moderate dielectric constant makes it suitable for applications requiring controlled electrical properties, such as insulating fluids and electrolyte components where balanced ionic interactions are desired [18] [20].
Volume resistivity of 1,1,2,2-tetrafluoroethyl 2,2,2-trifluoroethyl ether is exceptionally high at 1.3×10¹⁸ Ω·cm [9], indicating excellent electrical insulating properties. This high resistivity is typical of fluorinated organic compounds and makes the material suitable for electrical insulation applications.
The high volume resistivity, combined with the compound's chemical stability and thermal properties, supports its use in high-voltage electrical systems and electronic component manufacturing [21]. The resistivity characteristics are maintained across typical operating temperature ranges, providing reliable electrical insulation performance.
Dielectric strength measurements indicate values of 33.9 kV when measured with electrode center distance of 2.54 mm [19], demonstrating the compound's ability to withstand significant electrical stress without breakdown. These electrical properties make it suitable for specialized electronic applications requiring both chemical inertness and electrical insulation.
The solubility behavior of 1,1,2,2-tetrafluoroethyl 2,2,2-trifluoroethyl ether reflects its highly fluorinated nature, demonstrating limited miscibility with conventional organic solvents and near-complete immiscibility with water [19]. The compound exhibits preferential solubility for fluorinated materials and demonstrates unique solvation characteristics due to its fluorinated ether structure.
Computational studies using COSMO-RS (Conductor-like Screening Model for Real Solvents) methodology have provided detailed insights into the solubility behavior of this compound in various electrolyte systems [22] [23]. These studies indicate that fluorinated ethers like this compound significantly reduce the solubility of polar species such as lithium polysulfides compared to conventional ether solvents.
The solubility parameters are particularly relevant for lithium battery applications, where the compound's ability to create localized concentrated electrolyte environments while maintaining low polysulfide solubility has been demonstrated [22] [23]. The compound's solvation structure manipulation capabilities make it valuable for controlling ionic interactions in advanced battery systems.
Molecular dynamics simulations have revealed that the compound can protect concentrated lithium-ion solvation sheaths while maintaining essential transport properties [18]. The fluorinated ether structure enables selective solvation behavior that is crucial for advanced electrolyte formulations requiring precise control of ionic interactions.
1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether demonstrates exceptional thermal and chemical stability characteristics typical of highly fluorinated organic compounds. The compound exhibits excellent thermal stability with no reported decomposition below its normal boiling point, and maintains stability across its entire liquid operating range [21] [24].
Chemical stability assessment indicates that the compound is non-corrosive to a wide range of materials including metals, polymers, and elastomers commonly encountered in industrial applications [25]. Compatibility testing has confirmed stability with aluminum, copper, stainless steel, titanium, and various fluoropolymers, making it suitable for diverse material environments.
Oxidation resistance is particularly noteworthy, with the compound maintaining stability under normal atmospheric conditions and elevated temperatures [26]. The fluorinated ether structure provides inherent resistance to oxidative degradation processes that commonly affect conventional organic compounds.
Thermal decomposition studies of related fluorinated compounds indicate that thermal breakdown typically occurs through C-O bond cleavage and C-C scission mechanisms at elevated temperatures well above normal operating conditions [27] [28]. The compound's resistance to hydrolysis and chemical decomposition under normal operating conditions contributes to its reliability in long-term applications.
The chemical stability extends to compatibility with strong oxidizing agents under controlled conditions, although storage away from incompatible materials such as strong oxidizing agents is recommended [24]. The compound's stability profile supports its use in demanding applications where chemical inertness is essential for system reliability and safety.
| Property | Value | Units | Conditions | References |
|---|---|---|---|---|
| Molecular Weight | 200.05-200.06 | g/mol | - | [1] [3] |
| Boiling Point | 50-56.7 | °C | 760 mmHg | [1] [2] [3] [4] |
| Melting Point | -91 to -94 | °C | - | [1] [2] [5] |
| Density | 1.47-1.4874 | g/cm³ | 25°C | [1] [2] [11] |
| Vapor Pressure | 237 | mmHg | 25°C | [4] |
| Viscosity | 0.44-0.68 | cSt | 25°C | [11] [9] |
| Surface Tension | 15.45-16.4 | mN/m | 25°C | [1] [11] |
| Latent Heat of Vaporization | 163-187 | kJ/kg | 39°C | [11] [13] [9] |
| Dielectric Constant | 6.2-9.26 | - | 1 MHz | [18] [19] |
| Volume Resistivity | 1.3×10¹⁸ | Ω·cm | 25°C | [9] |
Flammable;Irritant